molecular formula C26H52O13 B1676781 3-(2-Methoxyethoxy)propanal CAS No. 125061-88-3

3-(2-Methoxyethoxy)propanal

Cat. No.: B1676781
CAS No.: 125061-88-3
M. Wt: 132.16 g/mol
InChI Key: RHMIFRGULPJKPI-UHFFFAOYSA-N
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Description

3-(2-Methoxyethoxy)propanal: is an organic compound with the molecular formula C6H12O3. It is characterized by the presence of an aldehyde group and an ethylene glycol ether side chain. This compound is a colorless to pale yellow liquid with a distinct odor and is known for its volatility at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(2-Methoxyethoxy)propanal can be synthesized through various organic synthesis methods. One common approach involves the reaction of 3-chloropropanal with 2-methoxyethanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Methoxyethoxy)propanal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(2-Methoxyethoxy)propanal has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethoxy)propanal is primarily related to its chemical reactivity. The aldehyde group can undergo nucleophilic addition reactions, forming various adducts with nucleophiles. Additionally, the ethylene glycol ether side chain can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments .

Comparison with Similar Compounds

    3-(2-Ethoxyethoxy)propanal: Similar structure but with an ethoxy group instead of a methoxy group.

    3-(2-Methoxyethoxy)butanal: Similar structure but with an additional carbon in the aldehyde chain.

    3-(2-Methoxyethoxy)acetaldehyde: Similar structure but with a shorter aldehyde chain

Uniqueness: 3-(2-Methoxyethoxy)propanal is unique due to its specific combination of an aldehyde group and an ethylene glycol ether side chain. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and various industrial applications .

Properties

IUPAC Name

3-(2-methoxyethoxy)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-8-5-6-9-4-2-3-7/h3H,2,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMNWBRYHQDVIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

125061-88-3
Record name Methoxypolyethylene glycol propionaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125061-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90154627
Record name Mepeg aldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID90154627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125061-88-3, 53038-23-6
Record name Mepeg aldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90154627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-methoxyethoxy)propanal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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